molecular formula C19H16N6O4S B1684529 Zibotentan CAS No. 186497-07-4

Zibotentan

Cat. No. B1684529
M. Wt: 424.4 g/mol
InChI Key: FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zibotentan (INN; development code ZD4054) is an experimental anti-cancer drug candidate in development by AstraZeneca . It is an endothelin receptor antagonist . Zibotentan was granted fast track status for the treatment of prostate cancer by the FDA .


Molecular Structure Analysis

Zibotentan belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Chemical Reactions Analysis

The pharmacokinetics of Zibotentan were previously investigated in patients with either renal impairment or hepatic impairment . The study evaluated the pharmacokinetics and tolerability of a single oral dose of Zibotentan in participants with concurrent moderate renal impairment and moderate hepatic impairment versus control participants .

Scientific Research Applications

Pharmacokinetics and Metabolism

Zibotentan (ZD4054), an endothelin A receptor antagonist, has been investigated for various therapeutic applications. One study examined its effect on the pharmacokinetics of midazolam, a drug metabolized by the cytochrome P450 isozyme 3A4 (CYP3A4) pathway. It was found that zibotentan acts as a weak inhibitor of this pathway, altering the absorption and metabolism of drugs that are metabolized similarly (Tomkinson et al., 2010). Additionally, the disposition and metabolism of zibotentan have been studied in mice, rats, and dogs, revealing insights into its absorption, distribution, and excretion patterns (Clarkson-Jones et al., 2011).

Clinical Trials and Therapeutic Potential

Various clinical trials have been conducted to assess the therapeutic potential of zibotentan. For example, the PRIZE trial explored its use in patients with microvascular angina, hypothesizing zibotentan as a disease-modifying therapy (Morrow et al., 2020). In another study, zibotentan's impact on health-related quality of life in patients with hormone-resistant prostate cancer was examined, indicating its tolerability and potential benefits in this patient population (Dawson et al., 2010).

Efficacy in Cancer Treatment

Zibotentan has been extensively studied in the context of castration-resistant prostate cancer, with mixed results regarding its efficacy. Some studies reported a lack of significant improvement in overall survival, while noting its acceptable safety profile (Nelson et al., 2012). A meta-analysis also concluded that zibotentan did not significantly improve overall survival and progression-free survival in castration-resistant prostate cancer patients, despite some modest benefits (Wu et al., 2014).

Pharmacological Studies

Pharmacological studies have assessed the tolerability and pharmacokinetics of zibotentan in various patient populations, including those with hepatic or renal impairment. These studies have provided valuable insights into how zibotentan is processed in the body and its safety profile across different patient groups (Tomkinson et al., 2011).

Future Directions

Zibotentan is in development for chronic liver and kidney disease . In an experimental rat study, it was demonstrated that zibotentan-induced fluid retention was mitigated with combined zibotentan/dapagliflozin treatment which suggests that adding dapagliflozin to zibotentan may be an effective strategy to reduce fluid retention and maximize clinical utility of zibotentan .

properties

IUPAC Name

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870171
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zibotentan

CAS RN

186497-07-4
Record name Zibotentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186497-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zibotentan [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zibotentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIBOTENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zibotentan
Reactant of Route 2
Reactant of Route 2
Zibotentan
Reactant of Route 3
Reactant of Route 3
Zibotentan
Reactant of Route 4
Reactant of Route 4
Zibotentan
Reactant of Route 5
Reactant of Route 5
Zibotentan
Reactant of Route 6
Zibotentan

Citations

For This Compound
1,780
Citations
ND James, JW Growcott - Drugs of the Future, 2009 - access.portico.org
… Consistent with its specific binding profile, zibotentan … of zibotentan activity at the ETB receptor was demonstrated by the stability of circulating ET-1 levels following single zibotentan …
Number of citations: 151 access.portico.org
DR Shepard, R Dreicer - Expert Opinion on Investigational Drugs, 2010 - Taylor & Francis
… , and zibotentan, a more selective inhibitor of the ET A receptor. … and clinical development of zibotentan, including the promising … ongoing Phase III trials with zibotentan, a selective ET A …
Number of citations: 40 www.tandfonline.com
K Miller, JW Moul, M Gleave, K Fizazi… - Prostate cancer and …, 2013 - nature.com
Background: Standard treatment options are limited for the management of non-metastatic castration-resistant prostate cancer (CRPC). This study, part of the ENTHUSE (EndoTHelin A …
Number of citations: 75 www.nature.com
HJL Heerspink, A Kiyosue, DC Wheeler, M Lin… - The Lancet, 2023 - thelancet.com
… zibotentan combined with the SGLT2 inhibitor dapagliflozin. … with zibotentan 1·5 mg plus dapagliflozin 10 mg, zibotentan 0·25 … baseline in log-transformed UACR (zibotentan 1·5 mg plus …
Number of citations: 1 www.thelancet.com
JB Nelson, K Fizazi, K Miller, C Higano, JW Moul… - Cancer, 2012 - Wiley Online Library
BACKGROUND: Endothelin‐1 and the endothelin A (ET A ) receptor have been implicated in prostate cancer progression in bone. This study aimed to determine whether the specific …
Number of citations: 118 acsjournals.onlinelibrary.wiley.com
S Haque, MR Dashwood, M Heetun, X Shiwen… - Molecular cancer …, 2013 - AACR
… In cancer tissues, ET A receptor antagonists (zibotentan; BQ123) … Zibotentan, the most specific ET A receptor antagonist … , we provide evidence for zibotentan's potential role as adjuvant …
Number of citations: 39 aacrjournals.org
WR Schelman, G Liu, G Wilding, T Morris… - Investigational new …, 2011 - Springer
… zibotentan at their current dose level until they no longer derived clinical benefit (Period 2). PK of zibotentan … determine the safety and tolerability of zibotentan. No DLTs were seen at 15 …
Number of citations: 38 link.springer.com
H Tomkinson, J Kemp, S Oliver, H Swaisland… - BMC clinical …, 2011 - Springer
… As zibotentan is eliminated by renal and metabolic … Zibotentan C max was not significantly affected by hepatic or renal impairment. Compared with the normal function group, zibotentan …
Number of citations: 29 link.springer.com
EP Stern, LV Host, I Wanjiku, KJ Escott… - Arthritis Research & …, 2022 - Springer
Background We report results from a phase II randomised placebo-controlled trial assessing zibotentan, a highly selective endothelin receptor antagonist (ERA), in chronic kidney …
Number of citations: 8 link.springer.com
DL Trump, H Payne, K Miller, JS de Bono… - The …, 2011 - Wiley Online Library
… with zibotentan 10 mg and one patient dosed with zibotentan 15 mg… zibotentan were made for two patients of each zibotentan dose. Individual pharmacokinetic parameters of zibotentan …
Number of citations: 29 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.